molecular formula C4H7NO4S2 B12801387 5-Methyl-n-sulfinyl-1,3,2-dioxathian-5-amine 2-oxide CAS No. 1508-66-3

5-Methyl-n-sulfinyl-1,3,2-dioxathian-5-amine 2-oxide

Cat. No.: B12801387
CAS No.: 1508-66-3
M. Wt: 197.2 g/mol
InChI Key: QVBLVVUFBYPKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NSC 64931 typically involves the sulfonation of catechol (1,2-benzenediol) with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Catechol+2CH3SO2ClNSC 64931+2HCl\text{Catechol} + 2 \text{CH}_3\text{SO}_2\text{Cl} \rightarrow \text{NSC 64931} + 2 \text{HCl} Catechol+2CH3​SO2​Cl→NSC 64931+2HCl

Industrial Production Methods: Industrial production of NSC 64931 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with efficient mixing and temperature control systems.

Chemical Reactions Analysis

Types of Reactions: NSC 64931 undergoes various chemical reactions, including:

    Oxidation: NSC 64931 can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the methanesulfonate groups to hydroxyl groups.

    Substitution: The methanesulfonate groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Catechol derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

NSC 64931 has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: NSC 64931 is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of NSC 64931 involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include the inhibition of key enzymes in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

  • NSC 706744
  • NSC 725776 (Indimitecan)
  • NSC 724998 (Indotecan)

Comparison: NSC 64931 is unique due to its specific structure and the presence of methanesulfonate groups, which confer distinct chemical properties. Compared to similar compounds, NSC 64931 has shown different reactivity patterns and biological activities, making it a valuable compound for targeted research applications.

Properties

CAS No.

1508-66-3

Molecular Formula

C4H7NO4S2

Molecular Weight

197.2 g/mol

IUPAC Name

5-methyl-5-(sulfinylamino)-1,3,2-dioxathiane 2-oxide

InChI

InChI=1S/C4H7NO4S2/c1-4(5-10-6)2-8-11(7)9-3-4/h2-3H2,1H3

InChI Key

QVBLVVUFBYPKOA-UHFFFAOYSA-N

Canonical SMILES

CC1(COS(=O)OC1)N=S=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.